2-Ethylhexyl bis(2-methylphenyl) phosphite
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Overview
Description
2-Ethylhexyl bis(2-methylphenyl) phosphite is an organophosphorus compound known for its versatile applications in various fields. This compound is characterized by the presence of a phosphite group bonded to two 2-methylphenyl groups and one 2-ethylhexyl group. It is commonly used as a stabilizer in polymers and as an antioxidant in various industrial applications.
Preparation Methods
The synthesis of 2-Ethylhexyl bis(2-methylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2-ethylhexanol and 2-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Phosphorus Trichloride with 2-Ethylhexanol: This step involves the addition of phosphorus trichloride to 2-ethylhexanol in the presence of a catalyst. The reaction is typically carried out at a temperature range of 15-25°C for 1-3 hours.
Addition of 2-Methylphenol: After the initial reaction, 2-methylphenol is added to the reaction mixture. The temperature is then raised to 40-70°C, and the reaction is allowed to proceed for an additional 1-4 hours.
Purification: The final product is purified through processes such as washing, filtration, and distillation to obtain high-purity this compound.
Chemical Reactions Analysis
2-Ethylhexyl bis(2-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates. Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives.
Substitution Reactions: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-Ethylhexyl bis(2-methylphenyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers and plastics, preventing degradation due to heat and light.
Biology: The compound is studied for its potential antioxidant properties, which can be beneficial in biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations as an antioxidant to enhance the stability of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl bis(2-methylphenyl) phosphite primarily involves its antioxidant properties. The compound acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in stabilizing polymers and other materials that are prone to degradation due to oxidative stress .
Comparison with Similar Compounds
2-Ethylhexyl bis(2-methylphenyl) phosphite can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phosphate: This compound is also used as a stabilizer and antioxidant but has different chemical properties and applications.
Bis(2-ethylhexyl) phosphite: Similar in structure but differs in the substituents attached to the phosphorus atom, leading to variations in its reactivity and applications.
Di-2-ethylhexyl phosphite: Another related compound with similar uses but distinct chemical behavior due to its unique structure.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
CAS No. |
93082-05-4 |
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Molecular Formula |
C22H31O3P |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-ethylhexyl bis(2-methylphenyl) phosphite |
InChI |
InChI=1S/C22H31O3P/c1-5-7-14-20(6-2)17-23-26(24-21-15-10-8-12-18(21)3)25-22-16-11-9-13-19(22)4/h8-13,15-16,20H,5-7,14,17H2,1-4H3 |
InChI Key |
IMERSXOXHRUONS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(OC1=CC=CC=C1C)OC2=CC=CC=C2C |
Origin of Product |
United States |
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